1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime
Description
Properties
IUPAC Name |
(NE)-N-[1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9(17-18)13-7-6-12(8-14(13)16)19-11-4-2-10(15)3-5-11/h2-8,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTIMYCZNWEZAW-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime typically involves the reaction of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
Synthesis and Mechanism of Action
The compound serves as an important intermediate in the synthesis of the fungicide difenoconazole. Difenoconazole functions by inhibiting the enzyme cytochrome P450 51 (CYP51), which is crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes. By disrupting this pathway, difenoconazole compromises the integrity of the fungal cell membrane, leading to increased permeability and cell death.
Scientific Research Applications
-
Agrochemical Production :
- The primary application of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime is as an intermediate in the synthesis of difenoconazole, which is widely used for controlling fungal diseases in crops. This compound's ability to inhibit ergosterol biosynthesis makes it effective against various plant pathogens .
- Organic Synthesis :
-
Biological Activity Studies :
- Research is ongoing to explore its potential biological activities beyond its fungicidal properties. Investigations into its interactions with different biological systems are being conducted to assess its broader pharmacological potential.
Case Study 1: Efficacy in Crop Protection
A study demonstrated that difenoconazole synthesized from this compound effectively controlled several fungal pathogens in crops such as wheat and barley. The compound's stability under environmental conditions contributed to its long-lasting effects in agricultural applications.
Case Study 2: Environmental Impact Assessment
Research evaluating the environmental persistence of difenoconazole revealed that it has a half-life of approximately 145 days under natural sunlight conditions, indicating that its breakdown products may pose different ecological risks compared to the parent compound.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime involves its interaction with specific molecular targets. For instance, in its role as a fungicide precursor, it may inhibit key enzymes involved in fungal cell wall synthesis, leading to the disruption of fungal growth and reproduction. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime
- Molecular Formula: C₁₄H₁₀Cl₂NO₂
- CAS Registry Number : 119851-28-4
- Molecular Weight : 281.1 g/mol
- Structure: Features a dichlorophenoxy-substituted acetophenone backbone with an oxime (-NOH) functional group at the ketone position .
Context: This compound is a key intermediate or impurity in the synthesis of difenoconazole, a broad-spectrum triazole fungicide used in agriculture .
Comparative Analysis with Structurally Similar Compounds
Ethanone, 1-(3-chloro-4-methylphenyl)-, oxime (CAS 99846-65-8)
- Molecular Formula: C₉H₁₀ClNO
- Molecular Weight : 183.64 g/mol
- Key Structural Differences: Replaces the phenoxy group with a methyl substituent. Contains only one chlorine atom on the phenyl ring.
- Physicochemical Properties: Lower molecular weight and reduced lipophilicity compared to the target compound.
- Applications : Likely explored for antimicrobial or pharmaceutical purposes due to the oxime group’s reactivity .
1-(3,4-Dichlorophenyl)ethanone oxime (CAS 71516-68-2)
- Molecular Formula: C₈H₇Cl₂NO
- Molecular Weight : 204.05 g/mol
- Key Structural Differences: Features two chlorine atoms on adjacent positions of the phenyl ring. Lacks the phenoxy ether linkage.
- Physicochemical Properties :
- Higher chlorine content increases electronegativity but reduces steric bulk compared to the target compound.
- Applications: Potential use in agrochemicals, leveraging chlorine atoms for pesticidal activity .
4-(Chlorophenyl)-1-ethanoneoxime (CAS 1956-39-4)
Difenoconazole (CAS 119446-68-3)
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₃
- Molecular Weight : 406.27 g/mol
- Key Structural Differences :
- Incorporates a triazole ring and a dioxolane group, absent in the target compound.
- Physicochemical Properties :
- Applications : Widely used fungicide with extended soil half-life .
Critical Insights from Comparison
- Structure-Activity Relationships: The dichlorophenoxy group in the target compound enhances lipophilicity and environmental persistence, similar to difenoconazole . Oxime derivatives with fewer substituents (e.g., 4-(chlorophenyl)ethanone oxime) exhibit higher melting points due to crystallinity .
- Synthetic Considerations: The target compound’s synthesis likely parallels methods for chalcone-based oximes (condensation with hydroxylamine) but requires precise control for dichlorophenoxy incorporation .
- Toxicity and Handling: Safety data sheets indicate moderate toxicity for the target compound, necessitating precautions during handling . Difenoconazole’s triazole moiety introduces additional neurotoxic risks .
Biological Activity
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime, also known by its CAS number 119851-28-4, is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H10Cl2O2
- Molecular Weight : 281.13 g/mol
- CAS Number : 119851-28-4
- Storage Conditions : Should be kept in a dark, dry place at room temperature .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial and antifungal properties. The compound's structure suggests it may interact with biological targets relevant to these activities.
Antibacterial Activity
The compound has been evaluated for its antibacterial effects against various strains of bacteria. It exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for staphylococcal strains .
Antifungal Activity
In addition to its antibacterial properties, the compound shows antifungal potential. Studies have indicated that it can inhibit the biofilm formation of Candida species, which is crucial for treating infections caused by biofilm-forming fungi .
Case Studies
-
In Vitro Studies :
- A study reported that the compound demonstrated bactericidal activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition of growth .
- Another investigation focused on its antifungal activity, revealing that the compound can significantly reduce biofilm formation in Candida albicans .
- Mechanism of Action :
- Cytotoxicity Studies :
Data Table: Biological Activity Summary
| Activity Type | Organism Type | MIC (μM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Bactericidal activity observed |
| Antibacterial | Enterococcus faecalis | 62.5 - 125 | Effective against clinical isolates |
| Antifungal | Candida albicans | Not specified | Inhibits biofilm formation |
| Cytotoxicity | Various cell lines | Not specified | Potential anticancer activity |
Q & A
Q. What are the established synthetic routes for preparing 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime?
The oxime can be synthesized via a two-step process:
- Step 1 : Preparation of the ketone precursor, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone, through Ullmann coupling or Friedel-Crafts acylation of 2-chloro-4-(4-chlorophenoxy)benzene with acetyl chloride .
- Step 2 : Oxime formation by reacting the ketone with hydroxylamine hydrochloride (NHOH·HCl) in a refluxing ethanol/water mixture under basic conditions (e.g., NaOH). Purification typically involves recrystallization from ethanol .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this oxime?
- NMR Spectroscopy : H and C NMR to confirm oxime formation (e.g., disappearance of the carbonyl carbon signal at ~200 ppm and appearance of an oxime proton signal at ~8–10 ppm).
- X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. Challenges include resolving potential twinning due to the compound’s planar aromatic system .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 325.0244 for CHClNO) .
Q. How does the reactivity of this oxime compare to other aryl oximes in derivatization reactions?
The oxime’s electron-withdrawing substituents (Cl, phenoxy) reduce nucleophilicity at the oxime nitrogen, making it less reactive toward alkylation compared to unsubstituted aryl oximes. However, it can form oxime ethers via reaction with activated aryl halides (e.g., 2,4-dichlorobenzyl bromide) under mild basic conditions (KCO, DMF, 60°C) .
Advanced Research Questions
Q. How can researchers address crystallization challenges for this oxime, such as polymorphism or twinning?
- Twinning Mitigation : Use SHELXL’s TWIN and BASF commands for refinement. For severe cases, collect data at higher resolution (≤ 0.8 Å) to resolve overlapping reflections .
- Polymorphism Screening : Employ solvent-drop grinding with polar solvents (e.g., methanol, acetonitrile) to isolate stable polymorphs. Monitor via PXRD .
Q. What computational approaches are suitable for validating the electronic structure and bioactivity predictions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces.
- Molecular Docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 enzymes (targets for fungicidal activity). Compare binding affinities with analogs like triadimefon .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar oximes?
- Structure-Activity Relationship (SAR) Analysis : Tabulate substituent effects (e.g., Cl vs. OCH) on antifungal IC values (Table 1).
- Experimental Validation : Replicate assays under standardized conditions (e.g., OECD guidelines) to control variables like fungal strain variability .
Table 1. Comparative Antifungal Activity of Analogous Oxime Derivatives
| Compound | Substituent R | IC (μg/mL) | Target Fungus | Reference |
|---|---|---|---|---|
| Target Oxime | Cl, phenoxy | 12.5 ± 1.2 | Fusarium | |
| 4-Methoxy analog | OCH | 28.7 ± 3.1 | Fusarium | |
| Unsubstituted oxime | H | 45.9 ± 4.8 | Fusarium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
